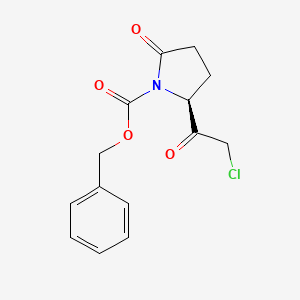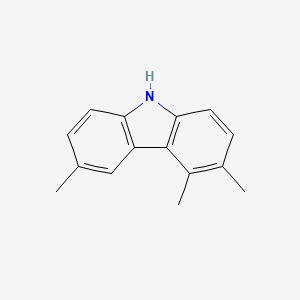
3,4,6-Trimethyl-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,6-Trimethyl-9H-carbazole is an aromatic heterocyclic organic compound. It is a derivative of carbazole, which consists of a tricyclic structure with two six-membered benzene rings fused on either side of a five-membered nitrogen-containing ring. The presence of three methyl groups at positions 3, 4, and 6 distinguishes it from other carbazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-Trimethyl-9H-carbazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Borsche-Drechsel cyclization is a classic method for synthesizing carbazole derivatives. This method involves the condensation of phenylhydrazine with cyclohexanone, followed by a hydrochloric acid-catalyzed rearrangement and ring-closing reaction to form tetrahydrocarbazole, which is then oxidized to carbazole .
Industrial Production Methods
Industrial production of carbazole derivatives, including this compound, often involves the distillation of coal tar, where carbazole concentrates in the anthracene distillate. Modern techniques include selective crystallization from molten coal tar at high temperatures or low pressures .
Chemical Reactions Analysis
Types of Reactions
3,4,6-Trimethyl-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the structure of the compound, leading to the formation of different derivatives.
Substitution: The methyl groups and the nitrogen atom in the carbazole ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve halogenating agents like bromine or chlorinating agents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can produce halogenated carbazole derivatives .
Scientific Research Applications
3,4,6-Trimethyl-9H-carbazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various organic compounds and polymers.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some derivatives of carbazole have shown promise as therapeutic agents for various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3,4,6-Trimethyl-9H-carbazole involves its interaction with specific molecular targets and pathways. For example, it can act as a mediator in electron transfer processes, facilitating the transfer of electrons between different molecules. This property makes it useful in various applications, including organic electronics and photovoltaics .
Comparison with Similar Compounds
Similar Compounds
9H-Carbazole: The parent compound of 3,4,6-Trimethyl-9H-carbazole, which lacks the three methyl groups.
3,6-Dimethyl-9H-carbazole: A derivative with two methyl groups at positions 3 and 6.
2,7-Dimethyl-9H-carbazole: Another derivative with methyl groups at positions 2 and 7.
Uniqueness
The presence of three methyl groups at positions 3, 4, and 6 in this compound imparts unique chemical and physical properties compared to other carbazole derivatives. These methyl groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications .
Properties
CAS No. |
78787-90-3 |
|---|---|
Molecular Formula |
C15H15N |
Molecular Weight |
209.29 g/mol |
IUPAC Name |
3,4,6-trimethyl-9H-carbazole |
InChI |
InChI=1S/C15H15N/c1-9-4-6-13-12(8-9)15-11(3)10(2)5-7-14(15)16-13/h4-8,16H,1-3H3 |
InChI Key |
HXLIVYICBBRXHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2C(=C(C=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![O-[Di-tert-butyl(fluoro)silyl]hydroxylamine](/img/structure/B14436062.png)
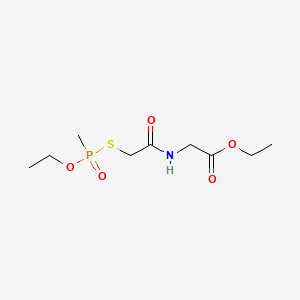
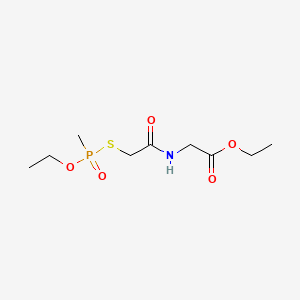
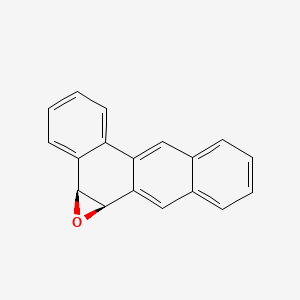

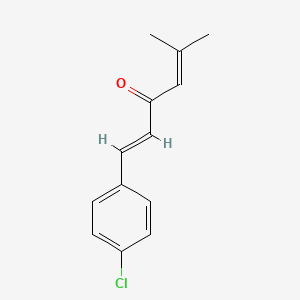
![[(2,4-Dihydroxyphenyl)(2-oxocyclohexyl)methyl]propanedioic acid](/img/structure/B14436105.png)
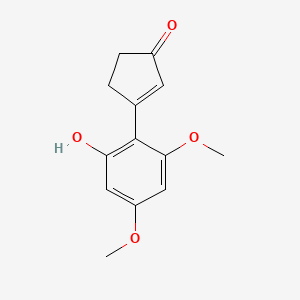
![3-[1-(Prop-2-en-1-yl)-1,2,5,6-tetrahydropyridin-3-yl]phenol](/img/structure/B14436109.png)
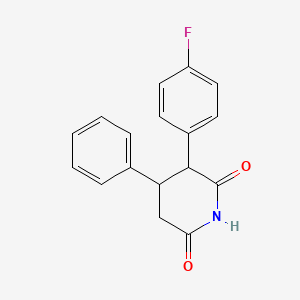
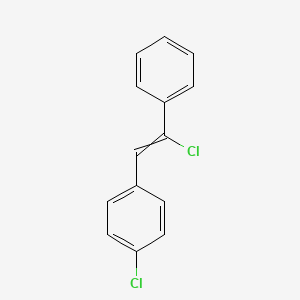
![3,3'-[Sulfonyldi(4,1-phenylene)]bis[2-(4-chlorophenyl)-1,3-thiazolidin-4-one]](/img/structure/B14436130.png)
